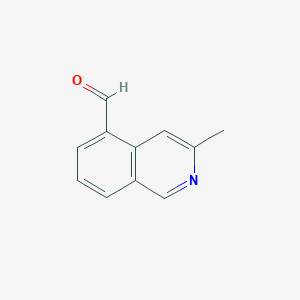

3-Methylisoquinoline-5-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H9NO |

|---|---|

Molecular Weight |

171.19 g/mol |

IUPAC Name |

3-methylisoquinoline-5-carbaldehyde |

InChI |

InChI=1S/C11H9NO/c1-8-5-11-9(6-12-8)3-2-4-10(11)7-13/h2-7H,1H3 |

InChI Key |

JMUYEEDGEJKEDS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=CC=C2C=O)C=N1 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methylisoquinoline 5 Carbaldehyde and Analogous Isoquinoline Carbaldehyde Systems

Modern Approaches to Isoquinoline (B145761) Core Construction

Contemporary synthetic chemistry has seen the development of powerful new methods for constructing the isoquinoline nucleus, with metal-catalyzed reactions being at the forefront.

Palladium- and rhodium-catalyzed reactions have emerged as highly versatile and efficient tools for the synthesis of a wide variety of substituted isoquinolines. These methods often exhibit high regioselectivity and functional group tolerance.

Recent research has demonstrated the synthesis of 3-methylisoquinolines through a palladium(II)-catalyzed tandem C-H allylation and intermolecular amination/aromatization process. acs.orgnih.gov Another approach involves the palladium-catalyzed nucleomethylation of alkynes to construct 3-methyl-substituted heterocycles, including isoquinolines. nih.gov

Rhodium-catalyzed reactions have also been successfully employed. For instance, the rhodium(III)-catalyzed reaction of benzimidates with allyl carbonates can produce 3-methylisoquinoline (B74773) derivatives. rsc.org Furthermore, rhodium-catalyzed C-H bond activation of aromatic ketoximes and subsequent reaction with alkynes provides a route to substituted isoquinolines. acs.org

A plausible strategy for synthesizing 3-Methylisoquinoline-5-carbaldehyde using these modern methods could involve the palladium-catalyzed reaction of a suitably substituted 2-alkynylbenzaldehyde with a methylating agent, or a rhodium-catalyzed annulation of a benzimidate derived from a 3-formylbenzaldehyde with a propylene (B89431) equivalent.

Table 4: Examples of Modern Metal-Catalyzed Isoquinoline Syntheses

| Catalyst System | Starting Materials | Product Type | Reference |

|---|---|---|---|

| Palladium(II) | Benzylamines and Allyl Acetate | 3-Methylisoquinolines | acs.orgnih.gov |

| Palladium | 2-Alkynylbenzaldehydes | 4-Methylisoquinolines | nih.gov |

| Rhodium(III) | Benzimidates and Allyl Carbonates | 1-Ethoxy-3-methylisoquinolines | rsc.org |

Metal-Catalyzed Cyclization and Annulation Reactions

Palladium-Catalyzed Methodologies (e.g., Sonogashira Coupling, Heck/Suzuki Reactions, Carbonylative Cyclizations)

Palladium catalysis stands as a cornerstone for the synthesis of complex heterocyclic systems, including isoquinolines. The versatility of palladium catalysts allows for a range of transformations, such as cross-coupling reactions and carbonylative cyclizations, to build the desired molecular architecture.

The Sonogashira coupling , a reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful method for creating carbon-carbon bonds. wikipedia.org In the context of isoquinoline synthesis, this reaction can be used to couple a suitably substituted benzaldehyde (B42025) derivative with an alkyne, which then undergoes a subsequent cyclization to form the isoquinoline ring. researchgate.net For instance, a 2-bromobenzaldehyde (B122850) can be coupled with a propargyl derivative, followed by an iminoannulation step to yield the 3-methylisoquinoline core.

The Heck reaction , which involves the coupling of an unsaturated halide with an alkene, provides another avenue to isoquinolines. nih.gov An intramolecular Heck reaction of a suitably designed acyclic precursor can lead to the formation of the heterocyclic ring system. beilstein-journals.org This strategy has been successfully employed in the combinatorial synthesis of isoquinoline scaffolds. nih.gov

The Suzuki reaction , a cross-coupling reaction between an organoboron compound and an organohalide, is widely used due to its mild reaction conditions and the commercial availability of boronic acids. acs.orgnih.gov This reaction can be employed to introduce substituents onto a pre-formed isoquinoline ring or to construct the ring itself. For example, a Suzuki coupling between methyl-1-bromoisoquinoline-3-carboxylate and 2-chlorophenylboronic acid has been developed. rsc.org

Carbonylative cyclizations offer a direct route to isoquinolones and related structures by incorporating a carbonyl group during the cyclization process. acs.orgd-nb.infochinesechemsoc.org These reactions often utilize carbon monoxide (CO) gas or a CO surrogate. researchgate.net For example, o-(1-alkynyl)benzaldimines can react with aryl iodides and CO in the presence of a palladium catalyst to afford 3-substituted 4-aroylisoquinolines. acs.org

Table 1: Palladium-Catalyzed Methodologies for Isoquinoline Synthesis

| Methodology | Description | Key Features | Citations |

|---|---|---|---|

| Sonogashira Coupling | Coupling of a terminal alkyne with an aryl/vinyl halide. | Mild conditions, useful for C-C bond formation prior to cyclization. | wikipedia.orgresearchgate.net |

| Heck Reaction | Coupling of an unsaturated halide with an alkene. | Versatile for intramolecular cyclization to form the heterocyclic ring. | nih.govbeilstein-journals.org |

| Suzuki Reaction | Cross-coupling of an organoboron compound with an organohalide. | Mild conditions, high functional group tolerance, commercial availability of reagents. | acs.orgnih.govrsc.orgrsc.org |

| Carbonylative Cyclization | Incorporation of a carbonyl group during cyclization. | Direct route to isoquinolones and related carbonyl-containing isoquinolines. | acs.orgd-nb.infochinesechemsoc.orgresearchgate.netacs.org |

Copper-Mediated Synthetic Pathways

Copper catalysis, known for its cost-effectiveness and unique reactivity, provides valuable alternatives to palladium-based methods for isoquinoline synthesis. researchgate.net Copper-catalyzed reactions can proceed through various mechanisms, including annulation and multicomponent reactions.

A notable application of copper catalysis is the intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water, which offers an environmentally friendly route to isoquinolines and isoquinoline N-oxides. nih.govsemanticscholar.org This method is characterized by its simple and mild conditions, proceeding without the need for organic solvents or additives. The selective cleavage of N-O or O-H bonds in the oxime starting material can be controlled to yield either the isoquinoline or the corresponding N-oxide. nih.govsemanticscholar.org

Copper catalysts are also effective in multicomponent reactions for the synthesis of complex heterocyclic systems. For example, a copper-catalyzed reaction of 2-alkynylbenzaldehyde, a sulfonohydrazide, and a tertiary amine can produce H-pyrazolo[5,1-a]isoquinolines. acs.org Furthermore, copper can be used in tandem with other metals, such as in rhodium- and copper-catalyzed processes for the synthesis of fused isoquinolines. researchgate.net

Table 2: Copper-Mediated Synthetic Pathways for Isoquinolines

| Reaction Type | Starting Materials | Key Features | Citations |

|---|---|---|---|

| Intramolecular Cyclization | (E)-2-alkynylaryl oxime derivatives | Green synthesis in water, selective formation of isoquinolines or N-oxides. | nih.govsemanticscholar.org |

| Multicomponent Reaction | 2-alkynylbenzaldehyde, sulfonohydrazide, tertiary amine | Formation of fused isoquinoline systems like H-pyrazolo[5,1-a]isoquinolines. | acs.org |

| Tandem Sonogashira/Cyclization | 2-bromoaryl derivatives, terminal alkynes | Efficient synthesis of fused isoquinolines. | rsc.org |

Gold-Catalyzed Cyclization/Reduction Cascades

Gold catalysis has gained prominence in organic synthesis due to the ability of gold catalysts to activate alkynes and allenes towards nucleophilic attack. This reactivity has been harnessed for the synthesis of various heterocyclic compounds. In the context of isoquinoline synthesis, gold catalysts can facilitate the cyclization of nitrogen-containing substrates bearing an acetylene (B1199291) unit. For example, the synthesis of imidazo[1,2-a]pyridine-fused isoquinolines can be achieved through a gold-catalyzed cyclization of a Groebke–Blackburn–Bienaymé (GBB) adduct. beilstein-journals.org This reaction proceeds via a 6-exo-dig cyclization followed by a retro-ene reaction to furnish the fused isoquinoline system. beilstein-journals.org

Table 3: Gold-Catalyzed Cyclization for Fused Isoquinolines

| Reaction Type | Starting Materials | Key Features | Citations |

|---|---|---|---|

| Cyclization/Retro-ene Reaction | Imidazo[1,2-a]pyridine GBB adducts with an acetylene unit | Efficient construction of fused polycyclic isoquinoline systems. | beilstein-journals.org |

Rhodium-Catalyzed C-H Activation/Annulation Processes

Rhodium-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the synthesis of heterocycles. nih.govnih.gov This approach allows for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. For the synthesis of isoquinolines, rhodium catalysts can mediate the coupling of aromatic compounds bearing a directing group with alkynes or alkenes.

A common strategy involves the use of ketoximes as directing groups. nih.gov In a one-pot reaction, an aromatic ketoxime can react with an alkyne in the presence of a rhodium catalyst to yield a substituted isoquinoline. The proposed mechanism involves chelation-assisted C-H activation, insertion of the alkyne, reductive elimination, and subsequent intramolecular electrocyclization and aromatization. nih.gov Vinyl esters, such as vinyl acetate, can serve as convenient acetylene equivalents in these reactions, facilitating the synthesis of 3,4-unsubstituted isoquinolones. whiterose.ac.ukresearchgate.net

Table 4: Rhodium-Catalyzed C-H Activation for Isoquinoline Synthesis

| Directing Group | Coupling Partner | Product Type | Key Features | Citations |

|---|---|---|---|---|

| Ketoxime | Alkyne | Substituted Isoquinoline | One-pot, highly regioselective. | nih.gov |

| N-(Pivaloyloxy)benzamide | Vinyl Acetate | 3,4-Unsubstituted Isoquinolone | Uses an inexpensive acetylene equivalent. | whiterose.ac.ukresearchgate.net |

| Pyridine (B92270) and related heterocycles | N-protected-imines | Aryl-branched amines | Mild conditions, accommodates sensitive functional groups. | escholarship.org |

2 Electrocyclization Reactions for Isoquinoline Frameworks

Electrocyclization reactions are powerful pericyclic processes that allow for the formation of cyclic compounds through the rearrangement of π-electrons. These reactions are often characterized by their high stereospecificity and atom economy.

Electrocyclization Reactions for Isoquinoline Frameworks

6π-Electron Cyclization/Elimination of 1-Azatrienes in 3-Methylisoquinoline Synthesis

A particularly effective strategy for the synthesis of 3-methylisoquinolines involves the 6π-electron cyclization of 1-azatrienes. conicet.gov.arconicet.gov.ar This reaction proceeds through a thermally or photochemically induced cyclization of a conjugated system containing six π-electrons, followed by an elimination step to afford the aromatic isoquinoline ring.

The 1-azatriene precursors are typically generated in situ from the condensation of a 2-propenylbenzaldehyde with a nitrogen source, such as 1,1-dimethylhydrazine (B165182) or an oxime derivative. conicet.gov.arsciforum.net The subsequent microwave-assisted 6π-electron cyclization and aromatization provide a convenient one-pot approach to polysubstituted 3-methylisoquinolines. conicet.gov.arconicet.gov.arsciforum.net This methodology has been successfully applied to the total synthesis of natural products containing the 3-methylisoquinoline motif, such as ampullosine. rsc.org The reaction conditions can be optimized to favor the formation of the desired isoquinoline over the concomitant formation of 3,4-dihydroisoquinoline (B110456) byproducts. conicet.gov.arconicet.gov.arrsc.org

Table 5: 6π-Electron Cyclization for 3-Methylisoquinoline Synthesis

| Nitrogen Source | Key Features | Advantages | Citations |

|---|---|---|---|

| 1,1-Dimethylhydrazine | In situ generation of 1-azatriene, microwave-assisted one-pot reaction. | Convenient, good to moderate yields. | conicet.gov.arconicet.gov.arsciforum.net |

| Oximes/Oxime Ethers | Sequential 6π-electrocyclization/elimination. | Versatile, applicable to a range of substituted systems. | conicet.gov.ar |

| Hydrazone-based 1-azatrienes | Used in the total synthesis of natural products. | Atom-economic, efficient for complex molecule synthesis. | rsc.org |

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. researchgate.net

The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that has been applied to the synthesis of isoquinoline scaffolds. nih.gov By combining an aldehyde, an amine, an isocyanide, and a carboxylic acid (or an azide (B81097) in the Ugi-azide variation), highly diverse peptidic structures can be generated. beilstein-journals.org A post-cyclization modification of the Ugi product, such as an intramolecular Heck reaction, can then be used to construct the isoquinoline ring system. nih.gov The Pomeranz–Fritsch reaction has also been integrated with the Ugi reaction in a post-cyclization strategy to access diverse isoquinoline scaffolds. acs.org

Another powerful MCR is the Groebke–Blackburn–Bienaymé (GBB) reaction , a three-component reaction of an aldehyde, an isocyanide, and an amidine. This reaction has been utilized to synthesize imidazo[1,2-a]pyridine-fused isoquinolines. beilstein-journals.org The GBB adduct, bearing an amino group and an acetylene unit, can undergo a subsequent gold-catalyzed cyclization to form the desired fused isoquinoline. beilstein-journals.org

Table 6: Multicomponent Reaction Strategies for Isoquinoline Synthesis

| MCR Name | Components | Post-MCR Transformation | Key Features | Citations |

|---|---|---|---|---|

| Ugi-4CR | Aldehyde, Amine, Isocyanide, Carboxylic Acid/Azide | Intramolecular Heck Reaction | Combinatorial format, access to diverse scaffolds. | nih.govbeilstein-journals.org |

| Ugi/Pomeranz–Fritsch | Aminoacetaldehyde diethyl acetal, electron-rich building blocks | Acid-mediated electrophilic cyclization | Short MCR-based sequence to novel scaffolds. | acs.orgresearchgate.net |

| Groebke–Blackburn–Bienaymé (GBB) | Amidine, Aldehyde, Isocyanide | Gold-catalyzed cyclization | Synthesis of fused polycyclic systems. | beilstein-journals.org |

| Copper-catalyzed MCR | 2-alkynylbenzaldehyde, sulfonohydrazide, tertiary amine | - | Direct formation of fused isoquinolines. | acs.org |

Decarboxylative Cyclization Approaches

Decarboxylative cyclization presents a powerful strategy for the formation of isoquinoline and related heterocyclic systems. This method often involves the generation of a reactive intermediate through the loss of carbon dioxide, which then undergoes an intramolecular cyclization.

An iodine-mediated decarboxylative cyclization has been developed for the synthesis of imidazo[1,5-a]quinolines from α-amino acids and 2-methyl quinolines under metal-free conditions. nih.govrsc.org This reaction proceeds by the initial oxidation of the methylquinoline to the corresponding carbaldehyde, which then forms an imine with the amino acid. Subsequent iodination and decarboxylation lead to a cyclization cascade. nih.gov For instance, the reaction of 1-methylisoquinoline (B155361) under these conditions has been shown to produce the corresponding fused imidazo[1,5-a]isoquinoline product. rsc.org This methodology highlights the potential for using a decarboxylative approach to construct complex heterocyclic systems derived from isoquinoline precursors.

More recently, photoredox catalysis has emerged as a mild and efficient tool for decarboxylative C-C bond formation. beilstein-journals.orgnih.gov These methods utilize visible light to initiate the decarboxylation of carboxylic acids, generating radical intermediates that can participate in cyclization reactions. While a direct application to the synthesis of this compound has not been explicitly reported, the principles of photoredox-mediated decarboxylative cyclization offer a promising avenue for future synthetic design.

Vilsmeier-Haack Reaction for Formylation and Cyclization

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. wikipedia.orgijpcbs.comorganic-chemistry.orgresearchgate.net The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). wikipedia.orgijpcbs.com The resulting electrophilic iminium species attacks the aromatic ring, and subsequent hydrolysis yields the aldehyde. wikipedia.org

This reaction is not only used for direct formylation but can also be a key step in the construction of heterocyclic rings. For example, the Vilsmeier-Haack reaction on activated precursors can lead to the formation of quinoline (B57606) and isoquinoline derivatives with a carbaldehyde group. The reaction of certain acetanilides with the Vilsmeier reagent can lead to the formation of chloro-substituted quinoline-carbaldehydes. ekb.eg The electron-rich nature of the isoquinoline nucleus makes it a suitable substrate for Vilsmeier-Haack formylation, provided the reaction conditions are optimized to control the regioselectivity.

| Reagent System | Substrate Type | Product Type | Reference |

| POCl₃ / DMF | Electron-rich arenes | Aryl aldehydes | wikipedia.orgorganic-chemistry.org |

| POCl₃ / DMF | N,N-diacetyl,1,4,phenylenediamine | 2,7-dicloropyrido[2,3-g]quinoline-3,8-dicarbaldehyde | ekb.eg |

Regiospecific Formation of the Carbaldehyde Moiety

The introduction of a carbaldehyde group at a specific position on the isoquinoline ring is a critical step in the synthesis of the target molecule. This is often achieved through the oxidation of a precursor functional group.

Selective Oxidation of Primary Alcohol Precursors

The selective oxidation of a primary alcohol to an aldehyde without over-oxidation to the corresponding carboxylic acid is a fundamental transformation in organic synthesis. organic-chemistry.org Several methods are available for this purpose, each with its own advantages in terms of selectivity, reaction conditions, and substrate scope.

TEMPO/Iodosobenzene (B1197198) Diacetate (IBD) Oxidation Protocol

The use of 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) as a catalyst in conjunction with a stoichiometric oxidant like iodosobenzene diacetate (IBD) provides a highly selective method for the oxidation of primary alcohols to aldehydes. orgsyn.org This protocol is known for its high chemoselectivity, allowing for the oxidation of primary alcohols in the presence of secondary alcohols and other oxidizable functional groups. orgsyn.org The reaction conditions are typically mild, avoiding the use of heavy metals. orgsyn.org The TEMPO/IBD system has been successfully applied in the total synthesis of complex molecules. orgsyn.org

| Oxidant System | Substrate Type | Key Features | Reference |

| TEMPO / IBD | Primary alcohols | High selectivity, mild conditions, no over-oxidation | orgsyn.org |

| TEMPO / Trichloroisocyanuric acid | Primary alcohols | High chemoselectivity, rapid reaction | organic-chemistry.org |

| TEMPO / CuCl / O₂ | Primary and secondary alcohols | Aerobic oxidation, reusable ionic liquid solvent | organic-chemistry.org |

| TEMPO / Fe(NO₃)₃·9H₂O / Air | Primary and secondary alcohols | Eco-friendly, ligand-free co-oxidant | beilstein-journals.org |

Manganese Dioxide Oxidations

Activated manganese dioxide (MnO₂) is a widely used and effective reagent for the selective oxidation of allylic and benzylic alcohols to the corresponding aldehydes and ketones. aub.edu.lbsemanticscholar.orgdntb.gov.uaorganic-chemistry.org The reaction is typically carried out by stirring the alcohol with a suspension of MnO₂ in an inert solvent like dichloromethane (B109758) or tetrahydrofuran. google.com A patent describes the synthesis of isoquinoline-6-carbaldehyde (B65355) from the corresponding primary alcohol using manganese dioxide in THF at 50-55°C, achieving an 86% yield. google.com This method's selectivity for benzylic-type alcohols makes it particularly suitable for the synthesis of isoquinoline carbaldehydes from their hydroxymethyl precursors.

| Substrate | Oxidant | Solvent | Temperature (°C) | Yield (%) | Reference |

| (Isoquinolin-6-yl)methanol | MnO₂ | THF | 50-55 | 86 | google.com |

| Vitamin A | MnO₂ | Light petroleum ether | Room Temperature | 80 | aub.edu.lb |

| Benzylic and Allylic Alcohols | MnO₂ | Various inert solvents | Varies | Good to excellent | dntb.gov.uaorganic-chemistry.org |

C-H Oxidation and Functionalization Methodologies (e.g., Kornblum-Type Reactions)

Direct C-H oxidation offers an atom-economical approach to introduce a carbonyl group. The Kornblum oxidation is a classic method for converting alkyl halides to aldehydes using dimethyl sulfoxide (B87167) (DMSO) as the oxidant. wikipedia.orgasianpubs.org The reaction proceeds via an intermediate alkoxysulfonium salt, which then eliminates to form the aldehyde. wikipedia.org This method has been applied to the synthesis of quinoline-2-carbaldehyde from 2-(iodomethyl)quinoline. nih.govnih.gov An iodine-catalyzed C(sp³)–H oxidation of 2-methylquinolines to the corresponding aldehydes has also been reported, which proceeds through a Kornblum-type mechanism. nih.gov

More broadly, iodine-catalyzed oxidative C-H functionalization of isoquinolines with methylarenes has been developed to synthesize N-benzyl isoquinoline-1,3,4-triones, showcasing the potential for direct functionalization of the isoquinoline core, which could be adapted for the synthesis of carbaldehydes. researchgate.net

| Reaction Type | Substrate | Reagents | Product | Key Features | Reference |

| Kornblum Oxidation | Alkyl halides | DMSO, base | Aldehydes | Converts halides to aldehydes | wikipedia.orgasianpubs.org |

| Iodine-catalyzed C-H Oxidation | 2-Methylquinoline | I₂, TBHP, DMSO | Quinoline-2-carbaldehyde | Direct oxidation of a methyl group | nih.gov |

Synthetic Routes from Halogenated Isoquinolines

The introduction of a carbaldehyde group at the 5-position of a 3-methylisoquinoline can be effectively achieved through the formylation of a 5-halo-3-methylisoquinoline intermediate. This strategy leverages the reactivity of the carbon-halogen bond, which can be converted into an organometallic species and subsequently trapped with an electrophilic formylating agent.

A plausible and chemically sound approach for the synthesis of this compound begins with the bromination of 3-methylisoquinoline. Direct electrophilic halogenation of isoquinoline is known to predominantly occur at the C5 and C8 positions due to the electronic properties of the heterocyclic ring system. acs.orgorgsyn.org While specific conditions for the bromination of 3-methylisoquinoline to selectively yield the 5-bromo derivative require optimization, analogous procedures for the parent isoquinoline system suggest the use of reagents like N-bromosuccinimide (NBS) or bromine in sulfuric acid. orgsyn.org Careful control of reaction conditions, such as temperature, is often critical to maximize the yield of the desired 5-bromo isomer and minimize the formation of the 8-bromo byproduct. orgsyn.org

Once 5-bromo-3-methylisoquinoline (B2720222) is obtained, the next key step is a lithium-halogen exchange. This transformation is typically achieved by treating the bromo derivative with a strong organolithium base, such as tert-butyllithium, at low temperatures. This generates a highly reactive 5-lithio-3-methylisoquinoline species in situ.

The final step is the formylation of the organolithium intermediate. This is accomplished by quenching the reaction with a suitable electrophilic formylating agent. N,N-Dimethylformamide (DMF) is a commonly used and effective reagent for this purpose. The reaction of the 5-lithioisoquinoline with DMF, followed by an aqueous workup, furnishes the target molecule, this compound. A similar strategy has been successfully employed in the synthesis of isoquinoline-5-carboxaldehyde from 5-bromoisoquinoline, affording the product in a 64% yield. acs.org

Table 1: Proposed Synthetic Route for this compound

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 3-Methylisoquinoline | 1. Brominating agent (e.g., NBS or Br₂/H₂SO₄) | 5-Bromo-3-methylisoquinoline |

| 2 | 5-Bromo-3-methylisoquinoline | 1. tert-Butyllithium, THF, -78 °C | 5-Lithio-3-methylisoquinoline |

| 3 | 5-Lithio-3-methylisoquinoline | 1. DMF, -78 °C to rt; 2. Aqueous workup | This compound |

Strategic Total Syntheses Incorporating 3-Methylisoquinoline Scaffolds (e.g., Ampullosine)

The 3-methylisoquinoline structural motif is a key component of several naturally occurring compounds, a notable example being ampullosine. Ampullosine is a unique isoquinoline alkaloid isolated from Sepedonium ampullosporum. thieme-connect.de Its structure features a 3-methylisoquinoline core with a carboxylic acid at the 6-position and a hydroxyl group at the 8-position. The total synthesis of ampullosine and its derivatives has been a subject of significant research, showcasing elegant synthetic strategies for the construction of this substituted isoquinoline system. thieme-connect.deharvard.edu

The first total synthesis of ampullosine, reported by Kaufman and coworkers, did not commence from a pre-existing halogenated isoquinoline. thieme-connect.debohrium.com Instead, their approach involved the construction of the isoquinoline ring system at a later stage of the synthesis. The strategy centered around a 6π-azaelectrocyclization of a hydrazone-based 1-azatriene intermediate. thieme-connect.de

The synthesis began with more readily available precursors, and the key 3-methylisoquinoline framework was assembled through a multi-step sequence. thieme-connect.debohrium.com A crucial step involved the installation of the three-carbon unit required for the 3-methylated pyridine portion of the isoquinoline ring. This was achieved via a palladium-catalyzed Suzuki-Miyaura reaction. thieme-connect.debohrium.com

Table 2: Key Compounds in the Synthesis of Ampullosine

| Compound Name | Role in Synthesis |

| Ampullosine | Target natural product |

| Permethylampullosine | A derivative of ampullosine, also synthesized |

| O-methyl ampullosine methyl ester | A related compound accessible from a common intermediate |

Chemical Reactivity and Transformations of 3 Methylisoquinoline 5 Carbaldehyde

Reactions of the Aldehyde Functional Group

The aldehyde group in 3-methylisoquinoline-5-carbaldehyde is a primary site for a variety of chemical reactions, including condensations, reductions, oxidations, nucleophilic additions, and olefinations.

Condensation Reactions (e.g., Imine Formation, Thiosemicarbazone Synthesis)

Condensation reactions involve the joining of two molecules with the elimination of a small molecule, typically water. The aldehyde group of this compound readily undergoes condensation with primary amines and their derivatives to form imines (also known as Schiff bases). masterorganicchemistry.comlibretexts.org This acid-catalyzed reaction is reversible and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of water. pressbooks.publibretexts.org The rate of imine formation is often optimal at a slightly acidic pH of around 4 to 5. pressbooks.publibretexts.org

A significant application of this reactivity is the synthesis of thiosemicarbazones. These compounds are formed by the condensation of an aldehyde or ketone with a thiosemicarbazide (B42300). researchgate.netmdpi.com Thiosemicarbazones derived from isoquinoline-1-carboxaldehyde have demonstrated notable antineoplastic activity. researchgate.netacs.org The synthesis of 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (B11324) thiosemicarbazone, a related heterocyclic aldehyde, proceeds by refluxing the aldehyde with thiosemicarbazide in methanol (B129727). mdpi.com This general approach is applicable to this compound for the preparation of its corresponding thiosemicarbazone derivatives, which are of interest for their potential biological activities, often linked to their ability to chelate metal ions. ijper.org

| Reactant | Reagent | Product Type | Ref. |

| Aldehyde/Ketone | Primary Amine | Imine (Schiff Base) | masterorganicchemistry.comlibretexts.org |

| Aldehyde/Ketone | Thiosemicarbazide | Thiosemicarbazone | researchgate.netmdpi.com |

| 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | Thiosemicarbazide | 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde thiosemicarbazone | mdpi.com |

Reduction to Primary Alcohols and Further Derivatives

The aldehyde group of this compound can be readily reduced to a primary alcohol, (3-methylisoquinolin-5-yl)methanol. This transformation is typically achieved using hydride-based reducing agents. libretexts.org Common reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org Both reagents effectively reduce aldehydes to primary alcohols. libretexts.org The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, forming an intermediate alkoxide which is then protonated to yield the alcohol. libretexts.org

For instance, the reduction of an aldehyde to a primary alcohol can be a key step in multi-step syntheses. In one example, an aldehyde was reduced to a primary alcohol which was then converted to other derivatives. caltech.edu Similarly, the reduction of a nitrone with hydrogen over Adams' catalyst yielded a secondary amine, which was a stable intermediate for further transformations. cdnsciencepub.com

| Starting Material | Reagent(s) | Product | Ref. |

| Aldehyde | NaBH₄ or LiAlH₄ | Primary Alcohol | libretexts.org |

| Nitrone | H₂, Adams' catalyst | Secondary Amine | cdnsciencepub.com |

Oxidation to Carboxylic Acids

The aldehyde group is susceptible to oxidation to form the corresponding carboxylic acid, 3-methylisoquinoline-5-carboxylic acid. libretexts.org A variety of oxidizing agents can be employed for this purpose. organic-chemistry.org One of the most common and effective is the Jones reagent, which consists of chromium trioxide (CrO₃) in aqueous sulfuric acid. libretexts.org This oxidation generally provides good yields at room temperature. libretexts.org The mechanism involves the formation of a gem-diol intermediate by the addition of water to the aldehyde, which is then oxidized to the carboxylic acid. youtube.com

Other reagents that can be used for the oxidation of aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄) and Tollens' reagent. libretexts.org The latter, a solution of silver nitrate (B79036) in ammonia, provides a qualitative test for aldehydes, as the oxidation of the aldehyde is accompanied by the reduction of silver ions to metallic silver, forming a characteristic "silver mirror" on the reaction vessel. libretexts.org

| Starting Material | Reagent(s) | Product | Ref. |

| Aldehyde | Jones Reagent (CrO₃/H₂SO₄) | Carboxylic Acid | libretexts.org |

| Aldehyde | Potassium Permanganate (KMnO₄) | Carboxylic Acid | libretexts.org |

| Aldehyde | Tollens' Reagent (Ag(NH₃)₂⁺) | Carboxylic Acid | libretexts.org |

| Primary Alcohol/Aldehyde | Potassium Dichromate(VI)/H₂SO₄ | Carboxylic Acid | libretexts.org |

Nucleophilic Addition Reactions (e.g., with Grignard Reagents)

The carbonyl carbon of the aldehyde group is electrophilic and thus susceptible to attack by nucleophiles. libretexts.org Grignard reagents (RMgX) are potent nucleophiles that readily add to aldehydes. numberanalytics.compressbooks.pub The reaction of a Grignard reagent with this compound would result in the formation of a secondary alcohol after an acidic workup. pressbooks.pub The alkyl or aryl group from the Grignard reagent adds to the carbonyl carbon, and the carbonyl oxygen is protonated. pressbooks.pub This reaction is a powerful tool for forming new carbon-carbon bonds. libretexts.org

For example, the addition of ethylmagnesium iodide to ethanal produces butan-2-ol, a secondary alcohol. savemyexams.com Similarly, reacting this compound with an appropriate Grignard reagent would yield a secondary alcohol with a new substituent at the former carbonyl carbon. The choice of Grignard reagent determines the nature of the substituent introduced. pressbooks.pub

| Carbonyl Compound | Grignard Reagent | Product Type | Ref. |

| Aldehyde | RMgX | Secondary Alcohol | pressbooks.pub |

| Ethanal | Ethylmagnesium iodide | Butan-2-ol | savemyexams.com |

| Formaldehyde | RMgX | Primary Alcohol | pressbooks.pub |

| Ketone | RMgX | Tertiary Alcohol | pressbooks.pub |

Wittig and Related Olefination Reactions

The Wittig reaction is a versatile method for converting aldehydes and ketones into alkenes. wikipedia.org This reaction involves the use of a phosphonium (B103445) ylide, also known as a Wittig reagent (Ph₃P=CHR). wikipedia.org The reaction of this compound with a Wittig reagent would replace the carbonyl oxygen with the alkylidene group from the ylide, forming an alkene. wikipedia.org The reaction proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine (B44618) oxide. wikipedia.org

The Wittig reaction is highly valuable in organic synthesis due to its reliability in forming carbon-carbon double bonds at a specific location. masterorganicchemistry.com A related transformation, the intramolecular aza-Wittig reaction, has been employed in the synthesis of isoquinolines from azidocinnamates bearing ortho-carbonyl substituents. psu.edu This highlights the utility of Wittig-type chemistry in constructing and modifying heterocyclic systems. psu.edu

| Carbonyl Compound | Reagent | Product Type | Ref. |

| Aldehyde/Ketone | Phosphonium Ylide (Wittig Reagent) | Alkene | wikipedia.org |

| Azidocinnamate with ortho-carbonyl | Triethyl phosphite | Isoquinoline (B145761) | psu.edu |

Transformations Involving the Isoquinoline Ring System

The isoquinoline ring system of this compound can also participate in various chemical transformations. While the aldehyde group often directs the initial reactivity, subsequent or alternative reactions can modify the heterocyclic core.

In one-pot, three-component reactions, 3-methylisoquinoline (B74773) can react with dimethyl acetylenedicarboxylate (B1228247) (DMAD) and chromone-3-carboxaldehydes to form complex chromenopyridoisoquinolines. thieme-connect.comthieme-connect.com This reaction proceeds through the formation of a 1,4-dipolar intermediate from 3-methylisoquinoline and DMAD, which then participates in a cascade of reactions. thieme-connect.com The use of 3-methylisoquinoline specifically helps to avoid the formation of regioisomers. thieme-connect.com

Furthermore, the isoquinoline nucleus itself is a key structural motif in many natural products and medicinally important compounds. nih.govresearchgate.net Synthetic strategies often focus on the construction or modification of this ring system. nih.govresearchgate.net For example, palladium-catalyzed reactions have been used to synthesize substituted isoquinolines. nih.gov While specific transformations starting from this compound that extensively modify the isoquinoline ring are less commonly detailed, the inherent reactivity of the isoquinoline system allows for potential reactions such as electrophilic substitution, nucleophilic substitution (particularly at positions activated by the nitrogen atom or other substituents), and metal-catalyzed cross-coupling reactions, depending on the reaction conditions and the nature of other substituents present on the ring.

C-4 Alkylation of 3-Methylisoquinoline Analogues

The C-4 position of the isoquinoline nucleus is a key site for functionalization. Its reactivity is influenced by the electronic nature of the rest of the molecule. For analogues like 3-methylisoquinoline, several methods have been developed for direct C-4 alkylation.

One notable approach is a metal-free, acid-catalyzed reaction that utilizes benzoic acid as a nucleophilic reagent and vinyl ketones as electrophiles. acs.orgnih.govnih.gov This method proceeds via a temporary dearomatization strategy. The proposed mechanism suggests that the isoquinoline combines with benzoic acid at the C-1 position to form a 1,2-dihydroisoquinoline (B1215523) intermediate. acs.orgresearchgate.net This enamine-like intermediate then acts as a nucleophile, attacking the vinyl ketone at the C-4 position. Subsequent elimination of benzoic acid restores the aromaticity of the ring, yielding the C-4 alkylated product. acs.org This reaction has been shown to be effective for 3-methylisoquinoline, demonstrating its tolerance for substitution at the C-3 position. nih.govresearchgate.net However, substitutions at the C-5 position can lead to lower yields, possibly due to unfavorable peri interactions. nih.gov

A distinct photochemical method for meta-C–H (C-4) alkylation of isoquinolines involves a phosphite-mediated nih.govrsc.org N-to-C rearrangement. rsc.orgrsc.org This approach begins with the N-alkylation of the isoquinoline. The resulting isoquinolinium salt then undergoes a photochemical rearrangement in the presence of a phosphite, leading to the migration of the alkyl group from the nitrogen atom to the C-4 position. rsc.orgrsc.orgresearchgate.net This process is versatile, accommodating a variety of functional groups on both the migrating alkyl group and the isoquinoline core. rsc.org

Classical methods for C-4 alkylation have also been reported, such as the reaction of 3-methylisoquinoline with alkyl halides. rsc.org

Table 1: Methods for C-4 Alkylation of Isoquinoline Analogues

| Method | Isoquinoline Substrate | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Metal-Free Dearomatization | 3-Methylisoquinoline | Methyl vinyl ketone, Benzoic acid | MeCN, 80 °C | 4-(3-Oxobutyl)-3-methylisoquinoline | Good | nih.gov |

| Photochemical Rearrangement | N-Benzylisoquinolinium bromide | P(OEt)₃, K₂CO₃ | DCE, 365 nm light | 4-Benzylisoquinoline | Good | rsc.org |

| Classical Alkylation | 3-Methylisoquinoline | Alkyl halides | Not specified | 4-Alkyl-3-methylisoquinoline | Not specified | rsc.org |

Ring-Opening and Rearrangement Pathways (e.g., Furan (B31954) Recyclization leading to Isoquinolones)

The isoquinoline ring system can undergo various rearrangement and ring-opening reactions, often promoted by specific reagents or substituents that strain or activate the heterocyclic core. While direct examples of furan recyclization involving this compound are not prominent in the literature, analogous transformations in related systems highlight potential pathways.

A notable rearrangement occurs with halohydrin derivatives of isoquinolines. For instance, the chlorohydrin of 2-acetyl-1-cyano-1,2-dihydroisoquinoline (B114288) can be transformed by sodium ethoxide into 1-ethoxy-4-formyl-3-methylisoquinoline. rsc.org This reaction demonstrates a skeletal rearrangement that directly installs a formyl group at the C-4 position of a 3-methylisoquinoline core, a structure closely related to the title compound. rsc.org

Another significant class of reactions involves the rearrangement of isoquinoline-N-oxides, which can be prepared by the oxidation of the isoquinoline nitrogen. acs.orgacs.org These N-oxides can undergo rearrangement under various conditions, typically involving treatment with reagents like acetic anhydride (B1165640) or sulfonyl chlorides, to yield a variety of substituted isoquinolones (isocarbostyrils).

Furthermore, ring-opening reactions have been described for fused isoquinoline systems. Triazolo[5,1-a]isoquinolines, for example, can undergo ring-opening of the triazole ring when treated with reagents like bromine or acids, leading to the formation of substituted isoquinolines, such as 1-(dibromomethyl)isoquinolines or 1-carbaldehyde derivatives. thieme-connect.depsu.edu In one synthetic sequence, an acid-catalyzed ring opening of a triazole fused to an isoquinoline, accompanied by chlorination, affords a chloromethyl isoquinoline derivative. nih.gov

Table 2: Examples of Ring-Opening and Rearrangement Reactions of Isoquinoline Derivatives

| Starting Material Type | Reagents/Conditions | Key Transformation | Product Type | Reference |

|---|---|---|---|---|

| Isoquinoline Reissert Compound Halohydrin | Sodium ethoxide | Base-induced rearrangement | 1-Ethoxy-4-formyl-3-methylisoquinoline | rsc.org |

| Isoquinoline-N-oxide | Acetic anhydride or similar | Rearrangement | Isoquinolones | acs.org |

| Triazolo[5,1-a]isoquinoline | Bromine or Acid | Triazole ring opening | 1-Substituted isoquinolines | thieme-connect.depsu.edu |

Hydrogenation of the Isoquinoline Core

Hydrogenation of the isoquinoline scaffold can lead to two primary types of products: 1,2,3,4-tetrahydroisoquinolines (THIQs) resulting from the reduction of the pyridine (B92270) ring, or 5,6,7,8-tetrahydroisoquinolines from the reduction of the carbocyclic (benzene) ring. dicp.ac.cnpharmaguideline.com The selectivity of this reduction is highly dependent on the catalyst, ligand, and reaction conditions employed.

The asymmetric hydrogenation to form chiral THIQs is a well-studied transformation. Iridium-based catalysts, particularly with chiral Josiphos ligands, have been used for the hydrogenation of 1,3-disubstituted isoquinolines. nih.govrsc.orgrsc.org The selectivity (cis vs. trans) of the product can be controlled by the presence of directing groups and specific additives. nih.gov For instance, a hydroxymethyl group at the C-1 position is crucial for directing the reaction to favor the trans-diastereomer. rsc.org Rhodium catalysts, often used in conjunction with a strong Brønsted acid like HCl, are also highly effective for the asymmetric hydrogenation of 3-alkyl isoquinolines, including 3-methylisoquinoline, to the corresponding THIQs with high enantioselectivity. rsc.orgsemanticscholar.org Furthermore, copper-catalyzed transfer hydrogenation provides a milder alternative to using high-pressure hydrogen gas. acs.org

In contrast, the chemoselective hydrogenation of the carbocyclic ring is less common but can be achieved with specific catalytic systems. A notable example is the use of a Ruthenium-PhTRAP catalyst, which selectively reduces the benzene (B151609) portion of the isoquinoline ring to afford 5,6,7,8-tetrahydroisoquinolines. dicp.ac.cnacs.org This unique chemoselectivity is attributed to the trans-chelation of the chiral ligand. dicp.ac.cn The reaction is sensitive to the substitution pattern on the isoquinoline, but has been successfully applied to a variety of substituted substrates. dicp.ac.cn Heterogeneous catalysts, such as N-doped carbon-modified iron materials, have also been developed for the selective hydrogenation of (iso)quinolines, showing good tolerance for reducible functional groups like nitriles and halogens. rsc.org

Table 3: Catalytic Systems for the Hydrogenation of the Isoquinoline Core

| Catalyst System | Substrate Type | Selectivity | Product Type | Reference |

|---|---|---|---|---|

| [Ir(cod)Cl]₂ / Chiral Josiphos Ligand | 1,3-Disubstituted Isoquinolines | Diastereo- and Enantioselective (Pyridine Ring) | trans-1,2,3,4-THIQ | nih.govrsc.org |

| [Rh(COD)Cl]₂ / Chiral Thiourea-Phosphine + HCl | 3-Alkylisoquinolines | Enantioselective (Pyridine Ring) | 1,2,3,4-THIQ | rsc.orgsemanticscholar.org |

| Ru(methallyl)₂(cod) / PhTRAP Ligand | Substituted Isoquinolines | Chemoselective (Carbocyclic Ring) | 5,6,7,8-THIQ | dicp.ac.cnacs.org |

| Fe/N-C Heterogeneous Catalyst | Substituted Isoquinolines | Selective (Pyridine Ring) | 1,2,3,4-THIQ | rsc.org |

| Cu(OTf)₂ / Oxazaborolidine-BH₃ Complex | Substituted Isoquinolines | Transfer Hydrogenation (Pyridine Ring) | 1,2,3,4-THIQ | acs.org |

Derivatization Strategies for 3 Methylisoquinoline 5 Carbaldehyde

Synthesis of Oxime Derivatives

Oximes are chemical compounds belonging to the imines family, characterized by the general formula R¹R²C=NOH. The synthesis of oxime derivatives from 3-methylisoquinoline-5-carbaldehyde proceeds through a condensation reaction with hydroxylamine (B1172632). This reaction is a classic example of nucleophilic addition to a carbonyl group followed by dehydration.

A typical synthesis involves reacting the parent aldehyde with hydroxylamine hydrochloride in a suitable solvent, often in the presence of a base to liberate the free hydroxylamine. For the closely related isoquinoline-5-carboxaldehyde, the oxime can be prepared by stirring the aldehyde in ethanol (B145695) with an aqueous solution of hydroxylamine. nih.gov The reaction mixture is typically stirred for an extended period at room temperature to ensure complete conversion. nih.gov The resulting isoquinoline-5-carbaldehyde (B1336581) oxime is often a stable, solid product that can be purified by standard methods like silica (B1680970) gel chromatography. nih.gov This straightforward conversion yields a product with a nucleophilic hydroxyl group and a C=N double bond, which can be subject to further chemical modifications. nih.gov

Table 1: Synthesis of Isoquinoline-5-carbaldehyde Oxime

| Reactant | Reagent | Solvent | Conditions | Product | Yield |

|---|

Formation of Imines and Schiff Bases

The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. scispace.comekb.eg These compounds are characterized by a carbon-nitrogen double bond (azomethine group) where the nitrogen is connected to an aryl or alkyl group, but not hydrogen. masterorganicchemistry.com The formation of a Schiff base is a reversible reaction that typically requires acid or base catalysis. scispace.comlibretexts.org

The mechanism involves two main stages. researchgate.net First, the lone pair of electrons on the primary amine's nitrogen atom performs a nucleophilic attack on the electrophilic carbonyl carbon of the aldehyde. This results in the formation of an unstable tetrahedral intermediate called a carbinolamine. researchgate.netdergipark.org.tr In the second stage, the carbinolamine undergoes dehydration (elimination of a water molecule) to form the stable imine product. libretexts.orgdergipark.org.tr The pH must be carefully controlled; it should be acidic enough to protonate the hydroxyl group of the carbinolamine to facilitate its removal as water, but not so acidic that it protonates the reactant amine, rendering it non-nucleophilic. libretexts.org

Table 2: General Formation of Imines (Schiff Bases)

| Aldehyde | Reactant | Product | Key Functional Group |

|---|

Preparation of Thiosemicarbazone Derivatives

Thiosemicarbazones are a specific class of imines derived from the condensation of an aldehyde or ketone with a thiosemicarbazide (B42300). researchgate.netacs.org These derivatives are of significant interest due to their biological activities. acs.org The synthesis is generally a straightforward one-pot reaction. mdpi.com

The procedure involves reacting this compound with thiosemicarbazide, often in a protic solvent like methanol (B129727) or ethanol. researchgate.netmdpi.com The mixture is typically heated under reflux to drive the condensation reaction to completion, which results in the formation of the corresponding thiosemicarbazone. mdpi.com Like other imine formations, the reaction proceeds via nucleophilic attack of the terminal amino group of thiosemicarbazide on the aldehyde's carbonyl carbon, followed by the elimination of a water molecule. neliti.com The resulting thiosemicarbazone derivatives of the isoquinoline (B145761) scaffold have been synthesized and evaluated for various biological activities. nih.govresearchgate.net

Table 3: Synthesis of Thiosemicarbazone Derivatives

| Aldehyde | Reagent | Reaction Type | Product |

|---|

Subsequent Conversions to Esters and Amines

The aldehyde functionality of this compound can be further transformed into other important functional groups, such as esters and amines, through multi-step synthetic sequences.

Conversion to Esters: A direct one-step conversion of an aldehyde to an ester is not common. The standard route involves a two-step process.

Oxidation: The aldehyde group is first oxidized to a carboxylic acid. This can be achieved using a variety of oxidizing agents.

Esterification: The resulting 3-methylisoquinoline-5-carboxylic acid is then subjected to an esterification reaction. A convenient method for this transformation under mild, nonacidic conditions is to react the carboxylic acid with an alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This method proceeds at room temperature and avoids the harsh conditions of traditional Fischer esterification. orgsyn.org

Conversion to Amines: The conversion of the aldehyde to an amine is typically accomplished via reductive amination.

Imine Formation: The aldehyde is first reacted with an amine (such as ammonia, a primary amine, or a secondary amine) to form an imine or an iminium ion intermediate in situ. acs.org

Reduction: This intermediate is then reduced without being isolated. A variety of reducing agents can be used, such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). google.com This process yields the corresponding primary, secondary, or tertiary amine, depending on the amine used in the initial step. This strategy has been successfully applied to related isoquinoline systems. acs.org

Table 4: Summary of Conversions to Esters and Amines

| Starting Material | Target Functional Group | Synthetic Strategy | Key Intermediates |

|---|---|---|---|

| This compound | Ester | 1. Oxidation 2. Esterification | 3-Methylisoquinoline-5-carboxylic acid |

Enantioselective Derivatization Approaches

Enantioselective derivatization is a crucial technique for the analysis and separation of chiral compounds. Since this compound is achiral, enantioselective derivatization involves reacting it with a chiral derivatizing agent (CDA) to produce diastereomers. Unlike enantiomers, diastereomers have different physical properties and can be separated using standard achiral chromatographic techniques, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). scirp.org

A common strategy involves reacting the aldehyde with an enantiomerically pure chiral amine or hydrazine (B178648) to form diastereomeric imines or hydrazones. For instance, reaction with an enantiopure primary amine, (R)-R-NH₂, would yield two diastereomeric imines: (R)-N-(1-(3-methylisoquinolin-5-yl)methylene)-R-amine. These diastereomers can then be separated. Reagents such as (–)-(1R)-menthyl chloroformate are used to derivatize chiral amines into separable diastereomeric carbamates, illustrating the principle of using a chiral agent to resolve stereoisomers. scirp.org The application of this principle allows for the indirect chiral resolution or analysis of compounds that are derivatized from the parent aldehyde.

Table 5: Principle of Enantioselective Derivatization

| Analyte | Chiral Derivatizing Agent (CDA) | Products | Outcome |

|---|

Applications of 3 Methylisoquinoline 5 Carbaldehyde As a Synthetic Intermediate

Building Block for the Construction of Complex Heterocyclic Frameworks

The inherent reactivity of 3-Methylisoquinoline-5-carbaldehyde facilitates its use as a foundational element in the synthesis of more elaborate heterocyclic structures. The aldehyde group is a key functional handle that participates in reactions to build new rings onto the isoquinoline (B145761) core.

One prominent strategy involves [3+2] cycloaddition reactions. For instance, isoquinolines can react with reagents like phenacyl bromides and dialkylacetylenedicarboxylates in a one-pot sequential process to form dihydropyrrolo[2,1-a]isoquinolines. rsc.org This type of reaction typically proceeds through the formation of an isoquinolinium ylide, which then undergoes a cycloaddition with a dipolarophile to construct a five-membered ring fused to the isoquinoline nitrogen.

Furthermore, the isoquinoline nucleus, particularly when activated, is a competent partner in multi-component reactions for assembling complex fused systems. In a notable example, 3-methylisoquinoline (B74773) participates in a three-component reaction with dimethyl acetylenedicarboxylate (B1228247) (DMAD) and chromone-3-carboxaldehydes. thieme-connect.com This reaction proceeds through a zwitterionic intermediate formed between the isoquinoline and DMAD, which then engages the aldehyde to construct a highly substituted chromenopyridoisoquinoline framework. thieme-connect.com The use of 3-methylisoquinoline specifically avoids the formation of regioisomers that might arise with an unsubstituted isoquinoline. thieme-connect.com

These methods highlight how the aldehyde and the isoquinoline ring system work in concert to serve as a versatile platform for generating molecular complexity, leading to novel heterocyclic scaffolds.

Table 1: Synthesis of Complex Heterocyclic Frameworks

| Starting Isoquinoline Derivative | Reagents | Resulting Framework | Reaction Type |

|---|---|---|---|

| Isoquinolines/Quinolines | Phenacyl bromides, Dialkylacetylenedicarboxylates, DBU | Dihydropyrrolo[2,1-a]isoquinolines | [3+2] Cycloaddition rsc.org |

| 3-Methylisoquinoline | Chromone-3-carboxaldehydes, Acetylenedicarboxylates | Chromenopyridoisoquinolines | Three-component condensation thieme-connect.com |

Precursor in the Synthesis of Natural Product Analogues and Designed Scaffolds

The isoquinoline core is a privileged scaffold found in a vast array of natural products, particularly alkaloids with significant biological activities. rsc.orgthieme-connect.de this compound serves as an excellent starting point for the synthesis of analogues of these natural products and other designed molecules with potential therapeutic applications.

The aldehyde group can be readily converted into other functional groups, allowing for the systematic exploration of structure-activity relationships. For example, isoquinoline-5-carbaldehyde (B1336581) can be transformed into its corresponding oxime, isoquinoline-5-carbaldehyde oxime, by reacting it with hydroxylamine (B1172632). nih.gov This oxime can then be further reacted, for instance with dibromoalkanes or bis(chloromethyl)ether, to generate a series of bisisoquinolinium salts, which have been investigated as potential reactivators for acetylcholinesterase and butyrylcholinesterase. nih.gov

Similarly, the aldehyde can undergo condensation with hydrazides to form hydrazones. In one study, isoquinoline-5-carboxaldehyde was first converted to a carbohydrazide (B1668358) intermediate, which was then condensed with various aldehydes to produce isoquinoline-5-carbohydrazide derivatives. nih.gov In a related approach, isoquinoline-5-sulphonyl chloride was converted to a sulphonylhydrazide, which was then condensed with a range of aromatic aldehydes to create a library of N-sulphonylhydrazones designed as potential inhibitors of ROCK (Rho-associated coiled-coil containing protein kinase). nih.gov These examples demonstrate a clear strategy where the carbaldehyde group acts as a linchpin for connecting the isoquinoline scaffold to other pharmacophores.

Table 2: Synthesis of Designed Scaffolds and Analogues

| Precursor | Key Reagents | Product Class | Potential Application |

|---|---|---|---|

| Isoquinoline-5-carbaldehyde | Hydroxylamine hydrochloride | Isoquinoline-5-carbaldehyde oxime nih.gov | Intermediate for reactivators nih.gov |

| Isoquinoline-5-carbaldehyde oxime | Dihaloalkanes, Bis(chloromethyl)ether | Bisisoquinolinium salts nih.gov | Cholinesterase reactivators nih.gov |

| Isoquinoline-5-sulphonylhydrazide | Aromatic aldehydes | N-sulphonylhydrazones nih.gov | ROCK inhibitors nih.gov |

Role in the Elaboration of Fused Polycyclic Aromatic and Heteroaromatic Systems

The construction of fused polycyclic systems is a central theme in modern organic synthesis, driven by the unique electronic and structural properties of these molecules. nih.govresearchgate.net this compound is an adept substrate for elaborating such systems, where new rings are annulated onto the parent isoquinoline core.

Thermal electrocyclic reactions of aza-6π-electron systems represent a powerful method for creating fused pyridine (B92270) rings. semanticscholar.org This strategy can be applied to synthesize a variety of fused heteroaromatic compounds, including complex alkaloids. semanticscholar.org The isoquinoline framework itself can be seen as a benzo-fused pyridine, and further annulations lead to more complex polycyclic heteroaromatics.

Multi-component reactions are particularly effective in this context. The reaction of 3-methylisoquinoline with acetylenedicarboxylates and chromone-3-carboxaldehydes provides a one-pot synthesis of chromenopyridoisoquinolines, a novel class of polycyclic heteroaromatic compounds. thieme-connect.com This transformation efficiently builds two new rings onto the original isoquinoline structure. Another route to fused systems involves the intramolecular cyclization of appropriately substituted isoquinolines. For example, the synthesis of pyrrolo[3,2-c]isoquinolines has been achieved from substituted 4-aminoisoquinolines, demonstrating a strategy to fuse a five-membered heterocyclic ring onto the carbocyclic portion of the isoquinoline. researchgate.net The development of such synthetic routes is crucial for accessing novel molecular architectures for materials science and medicinal chemistry.

Table 3: Elaboration of Fused Polycyclic Systems

| Isoquinoline Precursor | Key Reaction | Resulting Fused System |

|---|---|---|

| 3-Methylisoquinoline | Three-component reaction with DMAD and chromone-3-carboxaldehydes | Chromenopyridoisoquinoline thieme-connect.com |

| 4-Amino-3-bromoisoquinoline | Sonagashira coupling followed by base-induced ring closure | Pyrrolo[3,2-c]isoquinoline researchgate.net |

| 2-(1-Alkynyl)benzaldimines | Palladium-catalyzed cross-coupling with organic halides | 3,4-Disubstituted Isoquinolines acs.org |

Generation of Chiral Adducts for Asymmetric Synthesis and Catalysis

Axially chiral isoquinolines and chiral tetrahydroisoquinolines are highly valuable structures, serving as privileged ligands and catalysts in asymmetric synthesis and as core components of many biologically active molecules. acs.org While direct asymmetric reactions using this compound are not extensively detailed, the isoquinoline scaffold is a well-established platform for generating chiral adducts.

A key strategy for inducing chirality is the asymmetric hydrogenation of the pyridine ring of the isoquinoline. This is often challenging due to the aromatic stability of the heterocycle and potential catalyst poisoning by the nitrogen atom. dicp.ac.cn A successful approach involves the activation of the isoquinoline nitrogen with a reagent like a chloroformate. dicp.ac.cnresearchgate.net This activation partially disrupts the aromaticity, forming an isoquinolinium salt that is more susceptible to reduction. Using a chiral catalyst, such as an Iridium complex with a chiral phosphine (B1218219) ligand (e.g., SEGPHOS), the activated isoquinoline can be hydrogenated to yield chiral 1,2,3,4-tetrahydroisoquinolines with high enantioselectivity. dicp.ac.cnresearchgate.net For a substrate like 1-methylisoquinoline (B155361), this method has been shown to produce the corresponding chiral dihydro- and tetrahydroisoquinoline products. dicp.ac.cnresearchgate.net

The aldehyde group at the C-5 position can be carried through such transformations or be used to further elaborate the resulting chiral scaffold. The development of asymmetric catalytic methods to access axially chiral 3,4-disubstituted isoquinolines via cross-coupling reactions is also an area of active research, highlighting the importance of creating chiral isoquinoline derivatives. acs.org

Table 4: Generation of Chiral Adducts from Isoquinoline Scaffolds

| Isoquinoline Substrate | Reaction Type | Catalyst/Reagent | Chiral Product |

|---|---|---|---|

| 1-Methylisoquinoline | Asymmetric Hydrogenation | [{IrCl(cod)}₂]/(S)-segphos, Li₂CO₃, ClCO₂Bn | Chiral 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) dicp.ac.cnresearchgate.net |

| 2-(1-Alkynyl)-N-tosylbenzaldimines | Asymmetric Larock Isoquinoline Synthesis | Palladium catalyst, Chiral Ligand | Axially Chiral 3,4-Disubstituted Isoquinolines acs.org |

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in 3-Methylisoquinoline-5-carbaldehyde. By analyzing the chemical shifts, coupling constants, and through-space interactions in both ¹H and ¹³C NMR spectra, a complete structural assignment can be achieved.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit a series of distinct signals corresponding to the aromatic protons, the methyl group, and the aldehyde proton. Based on data from analogous compounds such as 1-methyl-3-arylisoquinoline-4-carbaldehydes and isoquinoline-5-carbaldehyde (B1336581) oxime, the following characteristic shifts can be anticipated. acs.orgnih.gov The aldehyde proton is expected to be the most downfield signal, appearing as a singlet in the range of δ 10.0-10.5 ppm. The protons on the isoquinoline (B145761) ring will appear in the aromatic region (δ 7.5-9.5 ppm). The proton at position 1 (H-1) is anticipated to be a singlet, while the remaining protons on the benzene (B151609) ring portion (H-6, H-7, and H-8) will likely exhibit doublet and triplet splitting patterns due to ortho and meta couplings. The methyl group at position 3 would appear as a sharp singlet further upfield, typically around δ 2.5-3.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group is expected to be the most downfield signal, typically appearing around δ 190-195 ppm. acs.org The quaternary carbons of the isoquinoline ring will also have characteristic chemical shifts, with the carbon bearing the methyl group (C-3) and the other bridgehead carbons resonating in the δ 140-160 ppm range. The remaining aromatic carbons will appear between δ 120-140 ppm. The methyl carbon will be observed at the most upfield region of the spectrum, typically around δ 20-25 ppm.

Expected ¹H and ¹³C NMR Data for this compound:

| Atom | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| -CHO | 10.0 - 10.5 (s) | 190 - 195 |

| C1-H | 8.5 - 9.0 (s) | 150 - 155 |

| C3-CH₃ | 2.5 - 3.0 (s) | 20 - 25 |

| C4-H | 7.8 - 8.2 (s) | 120 - 125 |

| C6-H | 8.0 - 8.4 (d) | 128 - 132 |

| C7-H | 7.6 - 7.9 (t) | 125 - 128 |

| C8-H | 8.8 - 9.2 (d) | 135 - 140 |

| C3 | - | 158 - 162 |

| C4a | - | 130 - 135 |

| C5 | - | 133 - 138 |

| C8a | - | 127 - 130 |

Note: The expected chemical shifts are estimations based on data from structurally related compounds. 's' denotes a singlet, 'd' a doublet, and 't' a triplet.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous determination of its molecular formula, C₁₁H₉NO.

The fragmentation pattern observed in the mass spectrum upon electron ionization (EI-MS) would offer further structural confirmation. The molecular ion peak [M]⁺ would be expected at m/z 171. The fragmentation is likely to proceed through the loss of the formyl group (CHO), resulting in a significant fragment at m/z 142 (M-29). Further fragmentation of the isoquinoline ring system could also be observed, consistent with the patterns seen for other methylisoquinoline derivatives. nih.gov

Expected Mass Spectrometry Data:

| Technique | Expected m/z | Interpretation |

| HRMS (ESI+) | [M+H]⁺ calc. for C₁₁H₁₀NO: 172.0757 | Molecular ion plus proton |

| EI-MS | 171 | Molecular ion [M]⁺ |

| 142 | [M-CHO]⁺ | |

| 115 | Further fragmentation |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The most characteristic absorption band would be the strong C=O stretch of the aldehyde group, which is expected in the region of 1690-1710 cm⁻¹. google.com The presence of the aromatic isoquinoline ring will be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-H stretching of the methyl group would be observed around 2920-2980 cm⁻¹.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aldehyde C=O Stretch | 1690 - 1710 | Strong |

| Aromatic C-H Stretch | > 3000 | Medium to Weak |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| Methyl C-H Stretch | 2920 - 2980 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated π-system of the molecule. Isoquinoline itself exhibits characteristic absorption maxima. thieme-connect.de The presence of the methyl and, more significantly, the aldehyde group, which extends the conjugation, is expected to cause a bathochromic (red) shift in the absorption bands compared to the parent isoquinoline. The spectrum would likely display multiple bands corresponding to π → π* transitions within the aromatic system, with the lowest energy transition (λ_max) appearing at the longest wavelength.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in the solid state. This technique would allow for the accurate measurement of bond lengths, bond angles, and intermolecular interactions. To date, no public domain crystal structure of this compound has been reported. However, should a suitable single crystal be obtained, X-ray diffraction analysis would unequivocally confirm the planar structure of the isoquinoline ring system and the orientation of the aldehyde and methyl substituents. This would provide invaluable data for understanding the molecule's packing in the crystal lattice and its potential for forming specific intermolecular interactions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Methylisoquinoline-5-carbaldehyde, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or transition-metal-catalyzed cross-coupling reactions. To optimize purity, employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol. Confirm purity using HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) and elemental analysis (C, H, N). Document batch-specific details (e.g., solvent residues, catalyst traces) as per ICMJE standards .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR (¹H/¹³C, DEPT-135 for carbonyl confirmation; DMSO-d₆ as solvent).

- FT-IR (stretching frequencies: C=O ~1680 cm⁻¹, aromatic C-H ~3050 cm⁻¹).

- Mass spectrometry (ESI-MS for molecular ion [M+H]⁺).

- UV-Vis (λmax in ethanol for electronic transition analysis).

Cross-validate data against computational predictions (DFT/B3LYP/6-31G*) to resolve ambiguities .

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Methodological Answer : Standardize protocols by:

- Pre-drying solvents (molecular sieves for THF, distillation for DCM).

- Monitoring reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane).

- Reporting exact equivalents, temperature (±0.5°C), and inert atmosphere conditions (Ar/N₂).

Archive raw spectral data and crystallization parameters (e.g., slow cooling rates) .

Advanced Research Questions

Q. How to resolve contradictions in NMR data caused by tautomerism or dynamic effects in this compound?

- Methodological Answer : For tautomerism (e.g., keto-enol equilibria):

- Perform variable-temperature NMR (VT-NMR, 25–80°C in DMSO-d₆) to observe exchange broadening.

- Use 2D NOESY to identify spatial correlations between methyl and aldehyde protons.

- Compare experimental data with DFT-calculated chemical shifts (Gaussian 16, solvent model = SMD).

Publish conflicting datasets with error margins to support transparency .

Q. What experimental design is optimal for studying the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Design a fractional factorial experiment to screen:

- Catalysts : Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands (XPhos, SPhos).

- Bases : K₂CO₃ vs. Cs₂CO₃ (solubility impact).

- Solvents : DMF (polar aprotic) vs. toluene (nonpolar).

Analyze yields via GC-MS and quantify side-products (e.g., homocoupling). Use ANOVA to identify significant variables .

Q. How to address challenges in crystallographic refinement of this compound derivatives?

- Methodological Answer : For disordered structures or twinning:

- Use SHELXL (TWIN/BASF commands) for refinement .

- Apply restraints to isotropic displacement parameters (ISOR/DFIX).

- Validate with R1/wR2 convergence (<5% discrepancy).

Deposit CIF files in the Cambridge Structural Database (CSD) with full disorder modeling details .

Q. What computational strategies predict the compound’s bioactivity in structure-activity relationship (SAR) studies?

- Methodological Answer : Combine:

- Molecular docking (AutoDock Vina, PDB: 7T9A for kinase targets).

- MD simulations (GROMACS, 100 ns trajectories, SPC water model).

- QSAR (Mordred descriptors, Random Forest regression).

Cross-validate with in vitro assays (IC₅₀ determinations) and report p-values for significance .

Data Contradiction Analysis

Q. How to reconcile discrepancies between theoretical and experimental vibrational spectra?

- Methodological Answer : Discrepancies often arise from anharmonicity or solvent effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.